molecular formula C21H22FN5O2 B2669716 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379995-01-2

2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2669716
CAS No.: 2379995-01-2
M. Wt: 395.438
InChI Key: LIHZILSYCKFJIC-UHFFFAOYSA-N
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Description

2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety, which is further connected to a pyrazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring:

    Synthesis of the piperidine moiety: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling of the pyrazole and piperidine rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Attachment of the pyrimidine ring: The final step involves the nucleophilic substitution reaction between the piperidine derivative and a halogenated pyrimidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its interaction with a natural ligand, thereby modulating a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine
  • **2-({1-[3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine
  • **2-({1-[3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine

Uniqueness

The uniqueness of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-26-19(13-18(25-26)16-3-5-17(22)6-4-16)20(28)27-11-7-15(8-12-27)14-29-21-23-9-2-10-24-21/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHZILSYCKFJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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